2-Bromo-5-ethynylthiophene

Catalog No.
S685103
CAS No.
105995-73-1
M.F
C6H3BrS
M. Wt
187.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-ethynylthiophene

CAS Number

105995-73-1

Product Name

2-Bromo-5-ethynylthiophene

IUPAC Name

2-bromo-5-ethynylthiophene

Molecular Formula

C6H3BrS

Molecular Weight

187.06 g/mol

InChI

InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H

InChI Key

UYVDCGFLVLPESJ-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(S1)Br

Canonical SMILES

C#CC1=CC=C(S1)Br

2-Bromo-5-ethynylthiophene (CAS 105995-73-1) is a highly versatile, heterobifunctional thiophene building block featuring both a terminal alkyne and an aryl bromide handle. This precise A-B functionalization makes it a critical precursor for organic electronics, stereoregular conjugated polymers, and advanced medicinal chemistry scaffolds [1]. By providing two orthogonal reaction sites—enabling selective Sonogashira or click couplings at the alkyne followed by Suzuki, Stille, or Kumada cross-couplings at the bromide—this compound serves as a foundational monomer for complex molecular architectures [2]. Its procurement value lies in its ability to bypass the statistical mixtures and multi-step protections required when using symmetric thiophene precursors.

Substituting 2-bromo-5-ethynylthiophene with cheaper, symmetric alternatives like 2,5-dibromothiophene introduces severe process inefficiencies. Attempting to mono-functionalize 2,5-dibromothiophene via statistical coupling typically results in low yields (often <45%) and generates complex mixtures of unreacted starting material, mono-coupled products, and bis-coupled byproducts that require tedious chromatographic separation [1]. Conversely, using mono-functional analogs like 2-ethynylthiophene requires downstream halogenation (e.g., via NBS) to enable further chain extension, a process that frequently leads to over-bromination and structural defects in sensitive conjugated backbones [2]. Procuring the pre-desymmetrized 2-bromo-5-ethynylthiophene eliminates these yield penalties and purity risks, ensuring strictly controlled, sequence-defined oligomer and polymer synthesis.

Chemoselectivity and Yield in Asymmetric Monomer Synthesis

When synthesizing asymmetric thiophene-based materials, starting with symmetric precursors leads to significant yield attrition. Statistical mono-coupling of 2,5-dibromothiophene with an alkyne yields only ~42% of the desired mono-adduct, accompanied by significant bis-coupled impurities[1]. In contrast, procuring 2-bromo-5-ethynylthiophene provides a 100% chemoselective starting point, as the terminal alkyne and aryl bromide can be addressed sequentially without statistical byproduct formation [2].

Evidence DimensionYield of pure asymmetric A-B functionalized intermediate
Target Compound Data~100% theoretical chemoselectivity (pre-desymmetrized)
Comparator Or Baseline~42% yield (using 2,5-dibromothiophene via statistical mono-coupling)
Quantified Difference>2x improvement in effective monomer yield and elimination of bis-coupled byproducts
ConditionsSonogashira coupling conditions for initial alkyne functionalization

Eliminates costly chromatographic separations and material waste when scaling up asymmetric conjugated monomers.

Step-Economy vs. TMS-Protected Precursors

While 2-bromo-5-(trimethylsilylethynyl)thiophene is often used as a stable precursor, it requires a mandatory deprotection step using reagents like TBAF or KOH/MeOH to reveal the reactive alkyne [1]. This additional step not only increases process time but can also be incompatible with base- or nucleophile-sensitive functional groups on complex substrates [2]. Procuring the terminal alkyne 2-bromo-5-ethynylthiophene directly saves a synthetic step and avoids harsh deprotection conditions, streamlining the synthesis of nucleoside analogs and complex organic frameworks.

Evidence DimensionNumber of synthetic steps to active terminal alkyne
Target Compound Data0 steps (ready for direct coupling)
Comparator Or Baseline1 step (requires TBAF or KOH/MeOH deprotection of TMS group)
Quantified Difference1 full synthetic step eliminated
ConditionsStandard cross-coupling or click chemistry workflows

Accelerates discovery timelines and prevents degradation of sensitive intermediates during late-stage functionalization.

Enabling Stereoregular Polycondensation

The synthesis of highly ordered, stereoregular polymers for organic photovoltaics requires precise A-B monomers. Using 2-bromo-5-ethynylthiophene allows for the initial coupling of the alkyne to a complex scaffold, leaving the bromide intact for subsequent Kumada polycondensation [1]. If a non-brominated analog like 2-ethynylthiophene were used, post-coupling bromination would be required, which risks introducing defects. The retained C-Br bond in 2-bromo-5-ethynylthiophene directly enabled the synthesis of highly stereoregular polymers with precise sequence control [1].

Evidence DimensionDefect-free halogen handle availability for polycondensation
Target Compound DataDirect Kumada/Suzuki polycondensation enabled by native C-Br bond
Comparator Or Baseline2-ethynylthiophene requires post-synthetic bromination (high risk of structural defects)
Quantified DifferenceComplete avoidance of post-synthetic halogenation steps
ConditionsSynthesis of complex Si-Si molecular frameworks and conjugated polymers

Ensures the structural purity and stereoregularity required for high-performance optoelectronic materials.

Synthesis of Sequence-Defined Conjugated Oligomers for OLEDs

2-Bromo-5-ethynylthiophene is the ideal starting material for iterative, sequence-defined oligomer synthesis. Its orthogonal reactivity allows chemists to perform a Sonogashira coupling at the alkyne, followed by a Suzuki or Stille coupling at the bromide, enabling the precise, step-by-step construction of complex multi-block conjugated systems for organic light-emitting diodes (OLEDs) without statistical yield losses [1].

Development of Stereoregular Semiconducting Polymers

In the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), polymer stereoregularity dictates charge mobility. This compound serves as a critical A-B monomer, allowing the alkyne to be grafted onto complex donor/acceptor cores while preserving the aryl bromide for subsequent defect-free Kumada or Suzuki polycondensation, ensuring highly ordered solid-state packing [2].

Scaffold Repurposing in Medicinal Chemistry

For the synthesis of novel receptor agonists (e.g., dopamine and norepinephrine transporter inhibitors), 2-bromo-5-ethynylthiophene allows for the rapid functionalization of nucleoside scaffolds via the ethynyl group. The retained bromo substituent not only tunes the electronic and steric properties for target binding but also provides a synthetic handle for further late-stage diversification of the drug candidate [3].

XLogP3

2.9

Wikipedia

Thiophene,2-bromo-5-ethynyl-

Dates

Last modified: 09-14-2023

Explore Compound Types